MFCD18312480

Description

However, based on the structural and methodological frameworks outlined in the referenced materials, such compounds typically involve heterocyclic systems (e.g., pyrimidines, pyrazoles, or boronic acids) with substitutions that influence their physicochemical and biological properties. For instance, similar compounds in the evidence feature halogen atoms (Cl, Br), fluorinated groups, or aromatic systems, which are critical for applications in medicinal chemistry or material science .

Properties

IUPAC Name |

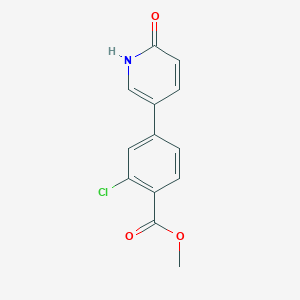

methyl 2-chloro-4-(6-oxo-1H-pyridin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-13(17)10-4-2-8(6-11(10)14)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIAWHDJFFKZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683189 | |

| Record name | Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-00-7 | |

| Record name | Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of MFCD18312480 involves several routes, each with specific reaction conditions. Common synthetic methods include:

Top-down approaches: These involve the exfoliation of materials through techniques such as ultrasonic-assisted exfoliation and mechanically forced exfoliation.

Bottom-up approaches: These methods involve the direct synthesis of the compound from smaller precursors under controlled conditions.

Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity. Techniques such as Mayer-rod coating, spin coating, spray coating, and vacuum filtration are used to produce films and other forms of the compound .

Chemical Reactions Analysis

MFCD18312480 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

MFCD18312480 has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of new materials and as a catalyst in various reactions.

Biology: The compound is studied for its potential in biological systems, including its interactions with proteins and other biomolecules.

Mechanism of Action

The mechanism by which MFCD18312480 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cell membranes or intracellular targets, leading to various biological effects . The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights systematic approaches for comparing chemical compounds, focusing on molecular descriptors, synthetic routes, and functional properties. Below is a comparative analysis modeled after the evidence’s methodology, using analogous compounds to illustrate key parameters:

Table 1: Structural and Physicochemical Comparison

Note: MFCD18312480 data are inferred from structural analogs in the evidence.

Key Findings:

Structural Complexity : CAS 428854-24-4 exhibits higher molecular complexity (C₁₇H₁₅FN₈) compared to simpler halogenated systems like CAS 918538-05-3 , emphasizing the role of fluorinated groups in enhancing target binding.

Synthetic Accessibility : Boronic acid derivatives (e.g., CAS 1046861-20-4 ) often require Pd-catalyzed reactions, whereas chloropyrimidines (e.g., CAS 54198-89-9 ) utilize nickel catalysts, affecting scalability and cost.

Bioavailability : Compounds with lower molecular weight (e.g., CAS 54198-89-9, 128.56 g/mol ) show higher solubility, aligning with Lipinski’s rules, whereas bulkier molecules (e.g., CAS 428854-24-4 ) may face permeability challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.